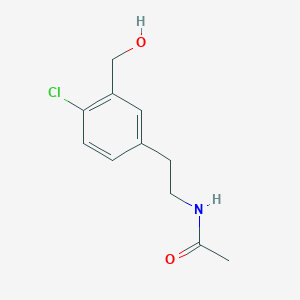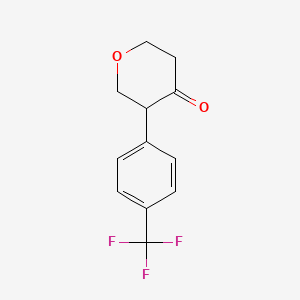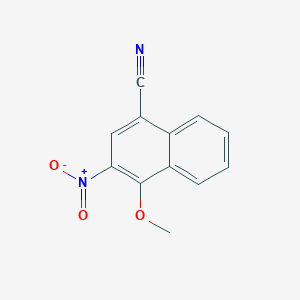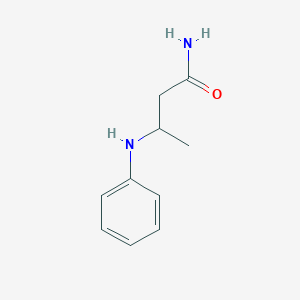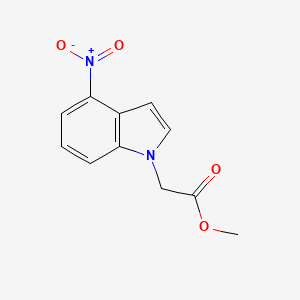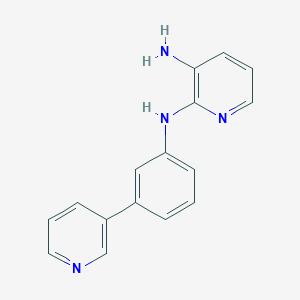
N-(3-Amino-pyridin-2-yl)-3-(pyridin-3-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Amino-pyridin-2-yl)-3-(pyridin-3-yl)aniline is a complex organic compound that features a pyridine ring substituted with an amino group and a phenylamino group. This compound is part of a broader class of pyridine derivatives, which are known for their significant roles in medicinal chemistry and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-pyridin-2-yl)-3-(pyridin-3-yl)aniline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored due to its mild conditions and high functional group tolerance.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical parameters that are carefully controlled to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-pyridin-2-yl)-3-(pyridin-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Organoboron compounds, halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-(3-Amino-pyridin-2-yl)-3-(pyridin-3-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism by which N-(3-Amino-pyridin-2-yl)-3-(pyridin-3-yl)aniline exerts its effects involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The presence of the pyridine ring is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(3-pyridyl)phenylamine
- 3-Amino-2-phenylaminopyridine
- 2-Amino-3-(4-pyridyl)phenylamine
Uniqueness
N-(3-Amino-pyridin-2-yl)-3-(pyridin-3-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C16H14N4 |
|---|---|
Molecular Weight |
262.31 g/mol |
IUPAC Name |
2-N-(3-pyridin-3-ylphenyl)pyridine-2,3-diamine |
InChI |
InChI=1S/C16H14N4/c17-15-7-3-9-19-16(15)20-14-6-1-4-12(10-14)13-5-2-8-18-11-13/h1-11H,17H2,(H,19,20) |
InChI Key |
TULSQTYJTXOAQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=C(C=CC=N2)N)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6-Dimethyl-6,7-dihydro-5H-thieno[3,2-c]pyridin-4-one](/img/structure/B8328802.png)
![2-Isobutyl-4-[2-(2,6-dimethyl-4-pyridinyl)-oxazol-5-yl]-6-methyl-pyridine](/img/structure/B8328806.png)
![(+)-N-[(R)-p-Bromo-alpha-methylbenzyl]phthalimide](/img/structure/B8328809.png)
